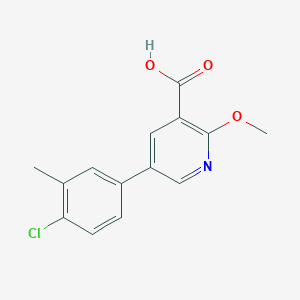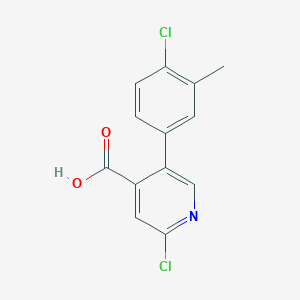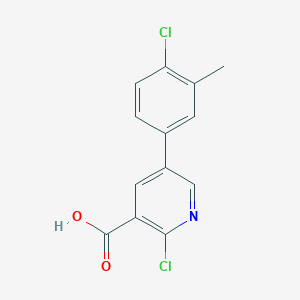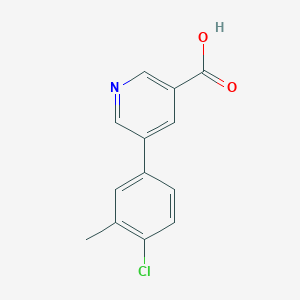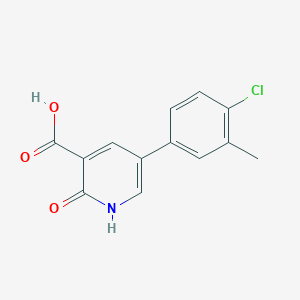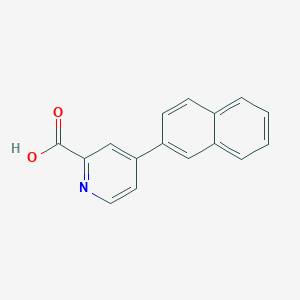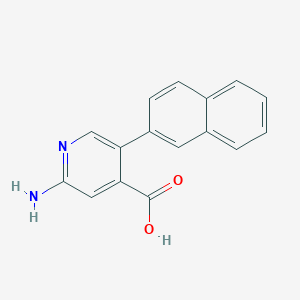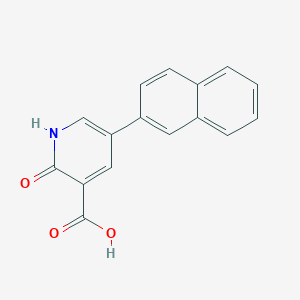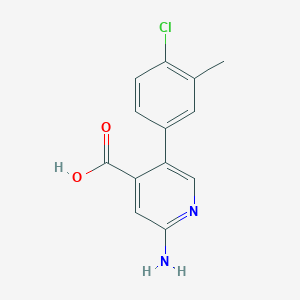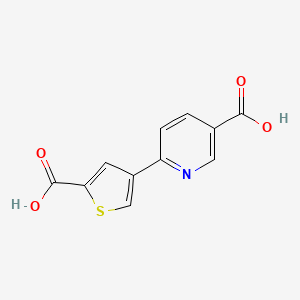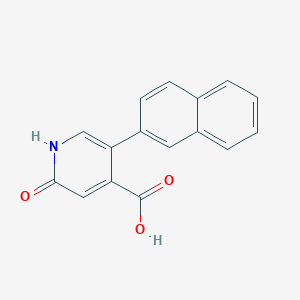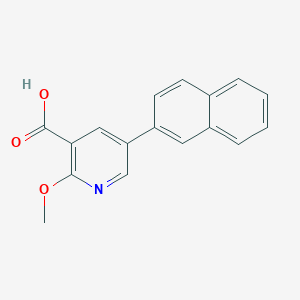
2-Methoxy-5-(naphthalen-2-YL)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(naphthalen-2-YL)nicotinic acid is a novel organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol This compound is known for its unique structure, which combines a methoxy group, a naphthalene ring, and a nicotinic acid moiety
Preparation Methods
The synthesis of 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative through Friedel-Crafts acylation.
Methoxylation: The naphthalene derivative undergoes methoxylation to introduce the methoxy group.
Coupling with Nicotinic Acid: The final step involves coupling the methoxylated naphthalene derivative with nicotinic acid under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
2-Methoxy-5-(naphthalen-2-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the methoxy or naphthalene moieties.
Scientific Research Applications
2-Methoxy-5-(naphthalen-2-YL)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies.
Industry: This compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-Methoxy-5-(naphthalen-2-YL)nicotinic acid can be compared with other similar compounds, such as:
2-Methoxy-5-(phenyl)nicotinic acid: This compound has a phenyl group instead of a naphthalene ring. It may exhibit different chemical and biological properties due to the structural difference.
2-Methoxy-5-(benzyl)nicotinic acid: This compound has a benzyl group instead of a naphthalene ring. The presence of the benzyl group may influence its reactivity and applications.
2-Methoxy-5-(pyridyl)nicotinic acid: This compound has a pyridyl group instead of a naphthalene ring.
Properties
IUPAC Name |
2-methoxy-5-naphthalen-2-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-16-15(17(19)20)9-14(10-18-16)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIKNHWUUGHZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687672 |
Source


|
| Record name | 2-Methoxy-5-(naphthalen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-76-2 |
Source


|
| Record name | 2-Methoxy-5-(naphthalen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

